molecular formula C7H11NO2 B6154052 5-methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene CAS No. 1934468-30-0

5-methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene

Cat. No.: B6154052
CAS No.: 1934468-30-0
M. Wt: 141.2
InChI Key:
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Description

5-methoxy-7-oxa-4-azaspiro[25]oct-4-ene is a heterocyclic compound with the molecular formula C7H11NO2 It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene typically involves multiple steps. One common method starts with 1-hydroxy-1-cyclopropane carboxylic acid methyl ester as the starting material. The synthesis proceeds through a series of reactions including substitution, hydrogenation, cyclization, and reduction .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

5-methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

5-methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may act as an enzyme inhibitor or receptor agonist, modulating specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene include other spirocyclic compounds such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific spirocyclic structure and the presence of both methoxy and oxa groups.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene involves the formation of the spirocyclic ring system through a cyclization reaction. The starting material for this reaction is a substituted pyrrolidine, which is then oxidized to form the spirocyclic ring system. The final step involves the introduction of a methoxy group at the 5-position of the spirocyclic ring system.", "Starting Materials": [ "4-(2-bromoethyl)pyrrolidine", "Sodium hydride", "Copper(II) sulfate pentahydrate", "Sodium ascorbate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methyl iodide" ], "Reaction": [ "Step 1: Deprotonation of 4-(2-bromoethyl)pyrrolidine with sodium hydride in dry DMF to form the corresponding anion.", "Step 2: Addition of copper(II) sulfate pentahydrate and sodium ascorbate to the reaction mixture to initiate the cyclization reaction.", "Step 3: Workup of the reaction mixture with methanol to obtain the spirocyclic intermediate.", "Step 4: Introduction of a methoxy group at the 5-position of the spirocyclic intermediate through reaction with methyl iodide in the presence of sodium hydroxide.", "Step 5: Acidification of the reaction mixture with hydrochloric acid to obtain the final product, 5-methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene." ] }

CAS No.

1934468-30-0

Molecular Formula

C7H11NO2

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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